molecular formula C24H29NO5 B1435972 (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester CAS No. 1884269-07-1

(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

Cat. No. B1435972
M. Wt: 415.5 g/mol
InChI Key: PYNXFZCZUAOOQC-JCZLLWNUSA-N
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Description

AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.

Scientific Research Applications

GABA Receptor Research

The compound has been implicated in studies focusing on GABA (gamma-aminobutyric acid) receptors. Research by Pritchett, Lüddens, and Seeburg (1989) demonstrates the diversity in benzodiazepine pharmacology generated by heterogeneity of the alpha subunit of the GABAA receptor, indicating potential relevance of the compound in modulating these receptors Pritchett, Lüddens, and Seeburg (1989). Similarly, studies by Hadingham et al. (1996) reveal insights into the pharmacology of the benzodiazepine binding site in human alpha 6 beta gamma 2S GABAA receptors, possibly implicating the compound in related pharmacological interactions Hadingham et al. (1996).

Peptide and Amino Acid Research

Seebach et al. (2002) explore the synthesis and structural characterization of various gamma-amino acids, which might be relevant to understanding the applications of the compound , particularly in peptide research Seebach et al. (2002). Formaggio et al. (2002) discuss the use of nitroxyl-containing alpha-amino acids in catalyzing enantioselective oxidations, suggesting potential applications of the compound in stereoselective synthesis or catalysis Formaggio et al. (2002).

Crystallography and Polymorphism

Ashizawa et al. (1989) provide insights into pseudopolymorphism and phase stability in solid forms of related compounds, potentially extending to applications of the compound in crystallographic studies Ashizawa et al. (1989).

Neuropharmacology

Further, research by Puia et al. (1991) and Wafford et al. (1996) delve into the effects of allosteric modulators on GABAA receptors, providing a basis for the compound's potential application in neuropharmacological research Puia et al. (1991), Wafford et al. (1996).

Analytical and Synthetic Chemistry

Derry et al. (2004) investigate the binding of benzodiazepine compounds to GABAA receptor subtypes, which might be relevant to the analysis or synthesis of related compounds Derry et al. (2004). Mäkelä et al. (1997) explore the properties of cerebellar granule cell GABAA receptors in mutant mouse lines, which could be pertinent to the compound's use in genetic or neurobiological studies Mäkelä et al. (1997).

properties

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 2
Reactant of Route 2
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 3
Reactant of Route 3
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 4
Reactant of Route 4
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 5
Reactant of Route 5
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 6
Reactant of Route 6
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

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